(2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride
Overview
Description
“(2,2-Difluoro-1-methylcyclopentyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1781677-46-0 . It has a molecular weight of 185.64 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13F2N.ClH/c1-6(5-10)3-2-4-7(6,8)9;/h2-5,10H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 185.64 .Scientific Research Applications
Synthetic Chemistry Applications
Synthesis of Tetrahydro-β-carbolines : The compound has been utilized in the synthesis of 1,2,3,4-tetrahydro-β-carbolines, highlighting its role in the production of complex organic structures. This process involves the action of trifluoroacetic acid on enamines derived from tryptamine or tryptophan, with methanolic hydrogen chloride facilitating either cyclization to the corresponding β-carboline derivative or acidolysis to regenerate the parent amine, depending on the substitution pattern (Kirkpatrick & MacLaren, 1983).
Nucleoside Derivatives Synthesis : It plays a role in the creation of acyclic sugar nucleoside analogs, showcasing its utility in nucleoside chemistry. This involves treatments that lead to the generation of compounds with potential therapeutic applications (Wolfrom, Garg, & Horton, 1971).
Material Science and Photocatalysis
- Magnetic Imprinted Photocatalyst Development : Research has been conducted on the synthesis of a magnetic imprinted TiO2 photocatalyst (MITP) with excellent transparency using a microwave heating method. This photocatalyst, aimed for the selective photodegradation of enrofloxacin hydrochloride residues, demonstrates the compound's potential in environmental cleanup and targeted chemical breakdown processes (Lu et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the MSDS .
Properties
IUPAC Name |
(2,2-difluoro-1-methylcyclopentyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-6(5-10)3-2-4-7(6,8)9;/h2-5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWELCTMYFHCBTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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